4-Fluoro-6-methyl-1H-indole
Overview
Description
4-Fluoro-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological properties, including antiviral, anticancer, and antimicrobial activities . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making this compound a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
4-Fluoro-6-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable tool for developing new and useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound’s action leads to a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Fluoro-6-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . Furthermore, this compound can interact with transcription factors, influencing the transcription of target genes and altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure . Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound may bind to albumin in the bloodstream, facilitating its transport to target tissues . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 4-Fluoro-6-methyl-1H-indole may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, alkylation, and cyclization steps, optimized for high yield and purity. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Catalytic hydrogenation to reduce double bonds or nitro groups.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of fluoro-methyl-indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-6-methyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 4-Fluoro-1H-indole
- 6-Methyl-1H-indole
- 5-Fluoro-6-methyl-1H-indole
Comparison: 4-Fluoro-6-methyl-1H-indole is unique due to the combined presence of both fluorine and methyl groups, which can synergistically enhance its biological activity and stability compared to its analogs . The specific positioning of these groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-fluoro-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBDLUXWLINSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646501 | |
Record name | 4-Fluoro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-13-4 | |
Record name | 4-Fluoro-6-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.